Sodium propionate-13C3

Übersicht

Beschreibung

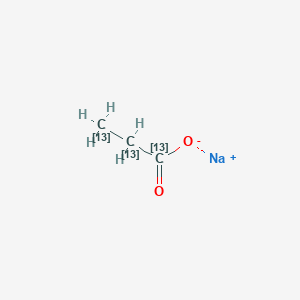

Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a stable isotope-labeled compound. It is commonly used in various scientific research applications, particularly in mass spectrometry. The compound has a molecular formula of 13C3H5NaO2 and a molecular weight of 99.04 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium propionate-13C3 is synthesized by neutralizing propionic acid-13C3 with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated by evaporating the water and crystallizing the this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for scientific research .

Analyse Chemischer Reaktionen

Oxidation Reactions

Sodium propionate-¹³C₃ undergoes oxidation to form labeled propionic acid-¹³C₃ under acidic conditions. This reaction is fundamental in metabolic studies where the carboxyl group’s fate is monitored.

Reaction:

Key Reagents/Conditions:

-

Hydrochloric acid (HCl) in aqueous medium

-

Temperature: 25°C

Research Findings:

-

Oxidation products are analyzed via mass spectrometry to track isotopic distribution in downstream metabolites .

Reduction Reactions

The compound can be reduced to propanol-¹³C₃, a reaction leveraged in studies of fatty acid synthesis and energy metabolism.

Reaction:

Key Reagents/Conditions:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)

-

Temperature: 0–25°C

Applications:

Metabolic Reactions

Sodium propionate-¹³C₃ is central to propionyl-CoA metabolism, a key intermediate in the tricarboxylic acid (TCA) cycle and gluconeogenesis.

Key Pathways:

| Pathway | Enzymes Involved | Products |

|---|---|---|

| Methylcitrate Cycle | Methylcitrate synthase | Pyruvate-¹³C₃, Succinyl-CoA-¹³C₂ |

| β-Oxidation | Acyl-CoA dehydrogenase | Acetyl-CoA-¹³C₂ |

| Gluconeogenesis | Propionyl-CoA carboxylase | Glucose-¹³C₆ |

Research Insights:

-

In E. coli, [1,2-¹³C₂]propionate labels alanine and formate, confirming direct pyruvate formation via the methylcitrate cycle .

-

Human cardiomyocyte studies show propionate-¹³C₃ incorporation into odd-chain fatty acids, preserving all six carbons from two propionate molecules .

Nucleophilic Substitution

The carboxylate group participates in nucleophilic substitution reactions, forming esters or amides for tracer applications.

Reaction:

Reagents/Conditions:

-

Alkyl halides (R-X) in polar aprotic solvents (e.g., DMF)

-

Catalyzed by tetrabutylammonium iodide

Comparative Reaction Data

| Reaction Type | Reagents | Conditions | Major Products | Applications |

|---|---|---|---|---|

| Oxidation | HCl | Aqueous, 25°C | Propionic acid-¹³C₃ | Metabolic acidification studies |

| Reduction | LiAlH₄ | THF, 0–25°C | Propanol-¹³C₃ | Lipid biosynthesis tracing |

| Esterification | Alkyl halides | DMF, 60°C | Labeled esters | Pharmaceutical tracer synthesis |

| Metabolic (Methylcitrate) | Methylcitrate synthase | Cellular environment | Pyruvate-¹³C₃, Succinyl-CoA | Microbial metabolism studies |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

1.1. Tracing Metabolic Pathways

Sodium propionate-13C3 is widely used in metabolic flux analysis to trace the pathways of propionate metabolism in living organisms. A study involving fasted C57BL/6J mice demonstrated that infusion with [13C3]propionate allowed researchers to assess hepatic fluxes and gluconeogenesis. The results indicated significant differences in pyruvate cycling fluxes when compared to other isotopes, highlighting the importance of using this compound for accurate metabolic modeling .

1.2. Epigenetic Studies

Recent research has shown that disturbances in propionate metabolism can lead to epigenetic changes affecting cardiac function. In a study examining the effects of propionate on histone modifications, this compound was utilized to trace its metabolic effects on cardiac myocytes. The findings suggested that increased levels of propionyl-CoA due to propionate excess were linked to altered gene expression related to cardiac dysfunction .

Synthetic Chemistry

2.1. Synthesis of Isotopically Labeled Compounds

This compound serves as a precursor for synthesizing various isotopically labeled compounds, including vitamin B6 vitamers. Research has demonstrated efficient synthetic routes starting from this compound, enabling the preparation of [13C3]-labelled pyridoxine (PN) and its derivatives through a series of chemical transformations . This application is crucial for developing reference standards for analytical testing.

| Compound | Synthesis Steps | Yield (%) |

|---|---|---|

| Pyridoxine | 10 linear steps | 17 |

| Other vitamers | Various transformations | Moderate to good (67-88) |

Analytical Applications

3.1. Mass Spectrometry

Due to its isotopic purity (99 atom % 13C), this compound is suitable for mass spectrometry applications. It is used as a reference standard in pharmaceutical analytical testing, providing reliable data for quantifying metabolites in biological samples . The compound's stability and specificity make it an essential tool in analytical chemistry.

Case Studies

4.1. Liver Metabolism Analysis

In one notable case study, researchers infused [13C3]propionate into mice to analyze liver metabolism under fasting conditions. The study revealed significant insights into gluconeogenesis and pyruvate cycling, demonstrating how this compound can elucidate complex metabolic interactions within the liver .

4.2. Cardiac Function Investigation

Another case study explored the impact of propionate on cardiac myocytes using this compound as a tracer. The findings indicated that altered propionate metabolism could lead to detrimental epigenetic changes affecting heart function, thereby establishing a link between metabolic disturbances and cardiovascular health .

Wirkmechanismus

The mechanism of action of sodium propionate-13C3 involves its incorporation into metabolic pathways where propionate is a substrate. It can be converted into propionyl-coenzyme A, which then enters various biochemical pathways, including the citric acid cycle. The labeled carbon atoms allow researchers to trace the metabolic fate of propionate in different systems .

Vergleich Mit ähnlichen Verbindungen

- Sodium acetate-13C2

- Sodium butyrate-13C4

- Sodium propionate-1-13C

- Sodium propionate-2-13C

- Propionic acid-13C3

Comparison: Sodium propionate-13C3 is unique due to its specific labeling of all three carbon atoms with the 13C isotope. This makes it particularly useful in studies where complete tracing of the propionate molecule is required. In contrast, compounds like sodium acetate-13C2 or sodium butyrate-13C4 have different labeling patterns and are used for tracing different metabolic pathways .

Biologische Aktivität

Sodium propionate-13C3 is a stable isotopic variant of sodium propionate, where all three carbon atoms are labeled with carbon-13 (). This compound serves primarily as a tracer in metabolic studies, allowing researchers to investigate its biological activity and metabolic pathways within various biological systems. This article explores the biological activity of this compound, highlighting its applications in research, key findings from studies, and relevant data.

This compound is characterized by its white crystalline solid form and is soluble in water. Its chemical formula is , and it has a CAS number of 152571-51-2. The primary distinction between this compound and its non-labeled counterpart lies in the isotopic composition, which facilitates tracking in metabolic studies. The mechanism of action for this compound is not specific; rather, it acts as a tracer molecule that allows researchers to monitor the utilization and transformation of propionate within cellular metabolism .

Applications in Metabolic Studies

This compound is utilized in various research contexts, particularly in studies involving:

- Metabolic Pathway Analysis : It helps elucidate the metabolic pathways involving propionate, including its incorporation into key metabolites such as succinyl-CoA and glucose.

- Nutritional Research : Understanding how propionate affects energy metabolism and nutrient utilization in different animal models, especially ruminants like dairy cows.

- Disease Models : Investigating the role of propionate in metabolic disorders and its potential therapeutic effects.

1. Metabolism in Dairy Cows

A significant study examined the effects of varying concentrations of this compound on liver metabolism in dairy cows. The results indicated that increased concentrations of sodium propionate led to enhanced enrichment in metabolites such as succinate, fumarate, malate, citrate, and propionyl-CoA over time. Notably, while higher concentrations did not affect the enrichment of acetyl-CoA or glucose significantly, they did enhance the overall metabolic flux through the tricarboxylic acid (TCA) cycle .

Table 1: Total Enrichment Over Time

| Time (min) | 1 mM Propionate | 2 mM Propionate | 4 mM Propionate |

|---|---|---|---|

| 0.5 | 17.4% | 23.2% | 33.8% |

| 15 | Data not shown | Data not shown | Data not shown |

| 60 | Data not shown | Data not shown | Data not shown |

2. Cardiac Metabolism Studies

In another study involving rats, intraperitoneal injection of this compound revealed significant changes in cardiac metabolism. The infusion led to increased levels of methylcitrate and other metabolites related to energy production pathways. This suggests that sodium propionate can influence cardiac energy metabolism by altering metabolite concentrations within the heart tissue .

Table 2: Metabolite Concentrations Post-Injection

| Metabolite | Concentration (nmol/g) |

|---|---|

| Methylcitrate | Increased ~100-fold |

| 3-Hydroxylpropionyl-CoA | 0.1 ± 0.03 |

| Propionylglutamate | Increased by ~10-fold |

Case Studies

Several case studies have underscored the utility of this compound in understanding metabolic processes:

- Study on Ruminant Nutrition : This research demonstrated how dietary inclusion of sodium propionate can enhance energy metabolism efficiency in lactating dairy cows.

- Cardiac Health Implications : Investigations into cardiac tissue from rats treated with this compound provided insights into potential protective mechanisms against ischemic damage through modulation of metabolic pathways.

Eigenschaften

IUPAC Name |

sodium;(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-HCULJTSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583976 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152571-51-2 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.